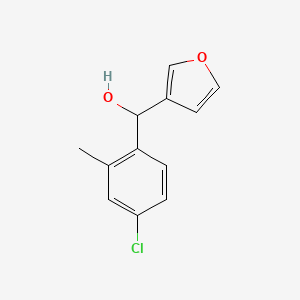
trans-2-(3-Methylthiophenyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(3-Methylthiophenyl)cyclopentanol: is an organic compound with the molecular formula C12H16OS. It features a cyclopentanol ring substituted with a 3-methylthiophenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group, a secondary alcohol, and a sulfide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylthiophenyl)cyclopentanol typically involves the following steps:
Addition-Esterification Reaction: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.
Transesterification Reaction: Cyclopentyl acetate undergoes transesterification with methanol to yield cyclopentanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trans-2-(3-Methylthiophenyl)cyclopentanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halides, Esters
Aplicaciones Científicas De Investigación
Chemistry: Trans-2-(3-Methylthiophenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of perfumes, dyes, and as a solvent for various chemical processes .
Mecanismo De Acción
The mechanism of action for trans-2-(3-Methylthiophenyl)cyclopentanol is not explicitly detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyl group and sulfide moiety may play crucial roles in its reactivity and binding properties.
Comparación Con Compuestos Similares
Cyclopentanol: A simpler analog without the thiophenyl substitution.
2-Methylcyclopentanol: Similar structure but lacks the thiophenyl group.
Thiophenol: Contains a thiophenyl group but lacks the cyclopentanol ring.
Uniqueness: Trans-2-(3-Methylthiophenyl)cyclopentanol is unique due to the presence of both a cyclopentanol ring and a 3-methylthiophenyl group, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
(1S,2R)-2-(3-methylsulfanylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBGLWFZARTQFR-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)[C@H]2CCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)
![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)


![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)
![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)
